methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-8-13(10(3)20(4)18-8)12-7-11(16(22)23-6)14-9(2)19-21(5)15(14)17-12/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSUDUNQWUVFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones, followed by esterification reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[3,4-b]Pyridines
Pyrazolo[3,4-b]pyridine derivatives are widely studied due to their diverse biological activities. Below is a comparative analysis of key analogs:
Key Observations :
- Synthetic Routes : The target compound likely shares synthetic pathways with analogs, such as TFA-catalyzed cyclocondensation (as in ) or hydrazine-mediated ring closure (as in ).
Comparison with Pyrazolo-Pyrimidine and Pyrazolo-Triazolopyrimidine Derivatives
Pyrazolo-pyrimidines and pyrazolo-triazolopyrimidines (e.g., compounds from ) differ in their fused ring systems but share structural motifs with the target compound:
- Compound 3 (from ): Features a pyrazolo[3,4-d]pyrimidine core with hydrazine and aryl groups. Unlike the target compound, it lacks a pyridine ring but demonstrates isomerization behavior under specific conditions.
- Compound 11 (from ): A bis-pyrazolo[3,4-b]pyridine derivative with furyl substituents, synthesized via hydrazine hydrate reactions. This highlights the versatility of pyrazolo cores in generating bioactive scaffolds.
Structural Advantages : The pyrazolo[3,4-b]pyridine core in the target compound offers a balance between planarity (for target binding) and substituent flexibility (for optimizing pharmacokinetics) compared to more rigid pyrazolo-pyrimidines.
Biological Activity
Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections detail its biological activity based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound consists of multiple methyl groups and a carboxylate moiety that may influence its lipophilicity and biological interactions.
Antiparasitic Activity
Recent studies have highlighted the potential trypanocidal activity of pyrazolo[3,4-b]pyridine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, derivatives with similar structures have shown varying degrees of effectiveness against both trypomastigote and amastigote forms of the parasite. A notable derivative demonstrated an IC50 value of 10.47 μM against intracellular amastigotes, suggesting that structural modifications significantly affect biological activity .
Table 1: Antiparasitic Activity of Related Compounds
| Compound | Form | IC50 (μM) |
|---|---|---|
| 4a | Amastigote | 10.47 |
| 4b | Amastigote | Active |
| 4c | Amastigote | Inactive |
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties. In vitro studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11d | MDA-MB-231 | 0.88 |
| 11i | MCF-7 | Effective |
| C03 | Various | Low Activity |
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity. Modifications to the pyrazolo[3,4-b]pyridine core can significantly enhance or diminish activity. For example, the introduction of bulky substituents at specific positions has been correlated with increased agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for lipid metabolism .
Molecular Docking Studies
Molecular docking studies have further elucidated the binding affinities of these compounds to various biological targets. For instance, docking simulations suggest strong interactions with enzymes involved in cancer progression and metabolic pathways. These findings support the potential for developing targeted therapies based on this scaffold .
Case Studies
A recent case study involving a derivative of the pyrazolo[3,4-b]pyridine framework demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. The compound showed promising results in both in vitro assays and molecular docking simulations with pantothenate synthetase .
Q & A
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
